N-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-N-phenylacetamide
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Overview
Description
N-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-N-phenylacetamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a phenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-N-phenylacetamide typically involves the reaction of a thiazolidinone derivative with an appropriate acetamide precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. The process may also involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters such as temperature, pressure, and pH is common to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
N-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of N-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-N-phenylacetamide include:
- N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide
- (Z)-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)substituted carbamic .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C15H14N2O2S2 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide |
InChI |
InChI=1S/C15H14N2O2S2/c1-3-9-16-14(19)13(21-15(16)20)10-17(11(2)18)12-7-5-4-6-8-12/h3-8,10H,1,9H2,2H3/b13-10- |
InChI Key |
YTPDGBLEPYAWSM-RAXLEYEMSA-N |
Isomeric SMILES |
CC(=O)N(/C=C\1/C(=O)N(C(=S)S1)CC=C)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)N(C=C1C(=O)N(C(=S)S1)CC=C)C2=CC=CC=C2 |
Origin of Product |
United States |
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